Diethyl Phosphate-13C4 Sodium Salt

Übersicht

Beschreibung

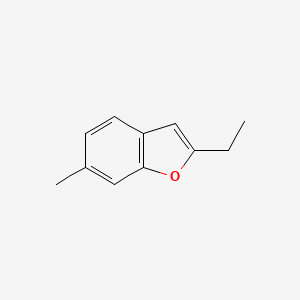

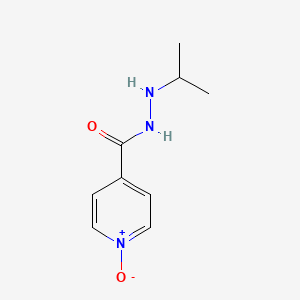

Diethyl Phosphate-13C4 Sodium Salt is a chemical compound used as a reference standard for environmental analysis and testing . It is also used in pharmaceutical testing . The compound has a molecular formula of C4H10NaO4P .

Molecular Structure Analysis

The molecular structure of Diethyl Phosphate-13C4 Sodium Salt is represented by the formula C4H10NaO4P . More detailed structural information might be available in specialized chemical databases or scientific literature.Physical And Chemical Properties Analysis

Diethyl Phosphate-13C4 Sodium Salt is a solid compound that is off-white to pale yellow in color . It is soluble in water and is hygroscopic and moisture sensitive . The compound should be stored at -20°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Green Chemistry Synthesis : Diethyl Phosphate-13C4 Sodium Salt is used in green chemistry procedures. A study demonstrated its application in the synthesis of benzyl diethyl phosphate via solid-liquid phase transfer catalysis. This approach emphasizes environmentally friendly methods (Navas Ge et al., 2011).

Structural Studies : The gas-phase structures of sodium-cationized complexes of Diethyl Phosphate were examined using infrared multiple photon dissociation action spectroscopy and theoretical calculations. This research provides insights into molecular structures and their changes upon binding with sodium ions (B. S. Fales et al., 2011).

Energy Storage Applications

- Electrochemical Energy Storage : Sodium nickel phosphate, synthesized from Diethyl Phosphate-13C4 Sodium Salt, was investigated for use in energy storage devices like supercapacitors. This study highlights its potential in renewable energy systems (M. Minakshi et al., 2016).

Biochemical and Biocompatibility Studies

Metabolic Studies : Diethyl Phosphate-13C4 Sodium Salt was used in 13C NMR studies to track metabolism in the isolated rat heart, demonstrating its utility in detailed biochemical investigations (I. Bailey et al., 1981).

Biocompatibility Analysis : The biocompatibility of choline phosphate ionic liquids, which include Diethyl Phosphate-13C4 Sodium Salt, was analyzed for potential pharmaceutical applications. This study is crucial for understanding the cytotoxicity and solution behavior of these compounds (K. D. Weaver et al., 2010).

Polymer Chemistry

- Polymer Functionalization : Diethyl Phosphate-13C4 Sodium Salt is used in the functionalization of polymers. A method for introducing diethyl phosphate groups into polyglycidol was developed, demonstrating its role in polymer chemistry (Fabian Marquardt et al., 2015).

Eigenschaften

IUPAC Name |

sodium;di(1,2-13C2)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCVHDYRKMSBOJ-UJNKEPEOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

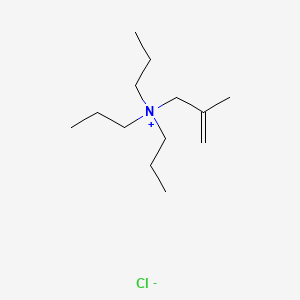

Canonical SMILES |

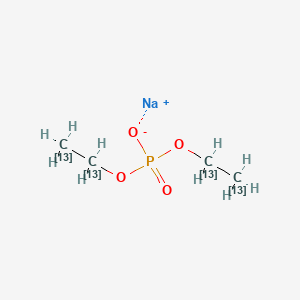

CCOP(=O)([O-])OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]OP(=O)([O-])O[13CH2][13CH3].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl Phosphate-13C4 Sodium Salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,9-Di(pyridin-4-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B590234.png)

![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)

![N-[(2-Propoxyphenyl)methylidene]hydroxylamine](/img/structure/B590236.png)